molecular formula C15H17N3O B7548713 N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide

N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide

Cat. No. B7548713
M. Wt: 255.31 g/mol
InChI Key: LPJCUNVGEHMKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide is not fully understood, but several studies have shed light on its potential modes of action. One study showed that this compound inhibits the activity of a protein known as AKT, which is involved in cell growth and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit the activity of several other proteins involved in cell growth and survival. It has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for researchers studying cancer biology and the development of new cancer treatments. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide. One area of interest is the development of new cancer treatments based on this compound. Another potential direction is the study of its anti-inflammatory effects, and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other potential applications in scientific research.

Synthesis Methods

The synthesis of N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 2-methylimidazole with 4-chlorobenzyl chloride, followed by the reaction of the resulting intermediate with cyclopropanecarboxylic acid. This method has been used successfully in several studies, and has been shown to produce high yields of the desired compound.

Scientific Research Applications

N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide has a wide range of potential applications in scientific research. One area where this compound has been extensively studied is in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity in several different types of cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-16-8-9-18(11)14-6-2-12(3-7-14)10-17-15(19)13-4-5-13/h2-3,6-9,13H,4-5,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJCUNVGEHMKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide

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